molecular formula C12H9ClFN5O B1216231 Arprinocid-N-oxide CAS No. 55779-19-6

Arprinocid-N-oxide

Cat. No.: B1216231
CAS No.: 55779-19-6
M. Wt: 293.68 g/mol
InChI Key: PUVNMSNIOJELAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arprinocid-N-oxide is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-chloro-6-fluorophenylmethyl group and an amine oxide functional group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arprinocid-N-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes nucleophilic substitution with a purine derivative to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the amine oxide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Arprinocid-N-oxide can undergo various chemical reactions, including:

    Oxidation: The amine group can be further oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Arprinocid-N-oxide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. Studies have shown that it may exhibit anti-inflammatory, antiviral, and anticancer activities, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Arprinocid-N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling processes. These interactions contribute to the compound’s pharmacological effects, including its potential anti-inflammatory, antiviral, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 9-((2-Chlorophenyl)methyl)-9H-purin-6-amine
  • 9-((2-Fluorophenyl)methyl)-9H-purin-6-amine
  • 9-((2-Bromophenyl)methyl)-9H-purin-6-amine

Uniqueness

Compared to similar compounds, Arprinocid-N-oxide exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance the compound’s chemical stability and reactivity, making it more versatile in various applications. Additionally, the amine oxide functional group contributes to its distinct pharmacological profile, potentially offering improved therapeutic efficacy and reduced side effects.

Properties

CAS No.

55779-19-6

Molecular Formula

C12H9ClFN5O

Molecular Weight

293.68 g/mol

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-1-hydroxypurin-6-imine

InChI

InChI=1S/C12H9ClFN5O/c13-8-2-1-3-9(14)7(8)4-18-5-16-10-11(15)19(20)6-17-12(10)18/h1-3,5-6,15,20H,4H2

InChI Key

PUVNMSNIOJELAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F

Synonyms

arprinocid-1-N-oxide
arprinocid-N-oxide

Origin of Product

United States

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